![molecular formula C20H24ClN3OS B2944156 N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride CAS No. 1215852-73-5](/img/structure/B2944156.png)
N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-Cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride” is a chemical compound with the molecular formula C13H17N3OS . It has been identified as a potent and selective inhibitor of JNK2 and JNK3 kinases .
Synthesis Analysis
The synthesis of this compound and its analogues has been described in the literature . The compounds are synthesized using conventional techniques and characterized by elemental analysis, IR, MS, 1H, and 13C NMR .Molecular Structure Analysis
The molecular structure of this compound is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . It is characterized by the presence of a 3-cyano substituent and an isopropyl group at the 6-position .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of compounds related to N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride and their potential antimicrobial properties. For instance, Gad-Elkareem et al. (2011) explored the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives and their in vitro antimicrobial activities Gad-Elkareem, Abdel-fattah, & Elneairy, 2011. Similarly, Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, starting from citrazinic acid Hossan, Abu-Melha, Al-Omar, & Amr, 2012.
Catalytic and Polymer Applications
Other research has expanded into areas such as catalysis and polymer synthesis. Özdemir et al. (2012) investigated a pyridine-2,6-dicarboxamide derivative's antibacterial activities and its catalytic activity in transfer hydrogenation reactions Özdemir, Dayan, Çetinkaya, & Akgül, 2012. Additionally, Yang and Lin (1994) utilized similar chemical structures for the synthesis of aromatic polyamides and polyimides, highlighting the potential for these compounds in material science Yang & Lin, 1994.
Anti-Inflammatory and Anticancer Research
Further research includes the exploration of anti-inflammatory and anticancer properties. Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate based on the reported anti-inflammatory activity of structurally related molecules Moloney, 2001. In the realm of cancer research, Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors with potential implications in cancer treatment Schroeder et al., 2009.
Nonlinear Optical and Molecular Docking Studies
Jayarajan et al. (2019) conducted experimental and computational studies, including nonlinear optical (NLO) properties and molecular docking analyses, on related compounds, indicating potential applications in material science and drug discovery Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019.
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(3-cyano-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS.ClH/c1-14(2)23-11-10-16-17(12-21)20(25-18(16)13-23)22-19(24)9-8-15-6-4-3-5-7-15;/h3-7,14H,8-11,13H2,1-2H3,(H,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBWPDLACSWBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(butylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2944078.png)
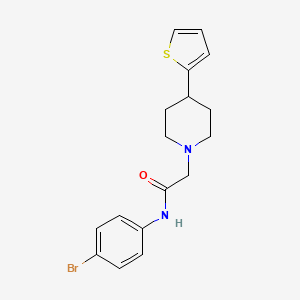
![7-(2-chlorophenyl)-4-[3-(3-methylthiophen-2-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2944082.png)
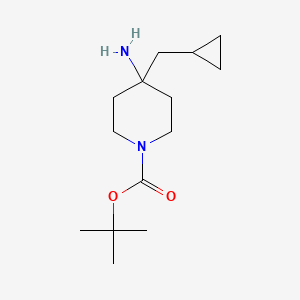

![N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]-6-methylpyridine-2-carboxamide](/img/structure/B2944089.png)
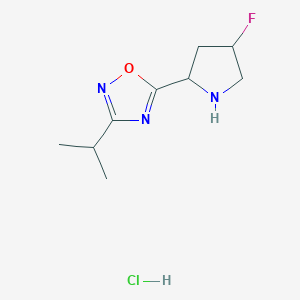
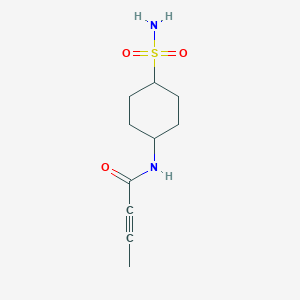
![3-(2-bromophenyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]propan-1-one](/img/structure/B2944092.png)
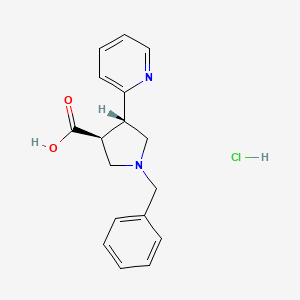
![2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2944095.png)
